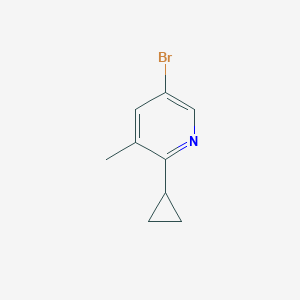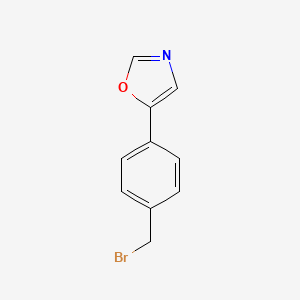
1-(2,4,6-Trihydroxyphenyl)ethanone dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C₈H₁₀O₅ , and its molecular weight is approximately 186.16 g/mol .
- The compound is commonly used in organic synthesis and analytical chemistry as a reagent for preparing other compounds .
1-(2,4,6-Trihydroxyphenyl)ethanone dihydrate: , is a colorless crystalline solid.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 1-(2,4,6-Trihydroxyphenyl)ethanone involves various methods, including condensation reactions or modifications of existing compounds.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 1-(2,4,6-Trihydroxyphenyl)ethanone, such as substituted acetophenones or related compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, including antioxidant properties.
Medicine: Research on its role in disease prevention or treatment.
Industry: Applications in the development of novel antioxidants or pharmaceuticals.
Wirkmechanismus
- The compound’s effects may involve interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other hydroxyacetophenones or related phenolic compounds.
Uniqueness: Highlight its specific hydroxylation pattern and potential advantages over structurally similar molecules.
Eigenschaften
Molekularformel |
C8H12O6 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
1-(2,4,6-trihydroxyphenyl)ethanone;dihydrate |
InChI |
InChI=1S/C8H8O4.2H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;;/h2-3,10-12H,1H3;2*1H2 |
InChI-Schlüssel |
GQIMDQGCIOZKRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1O)O)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


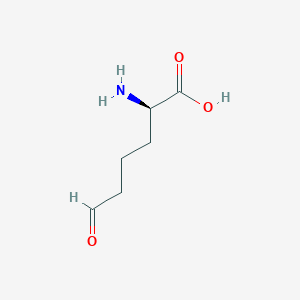
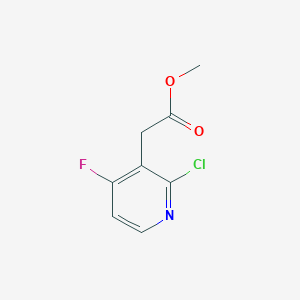

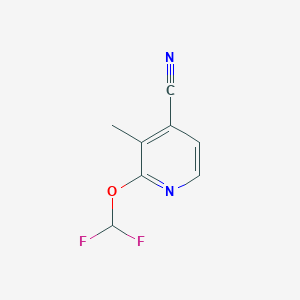

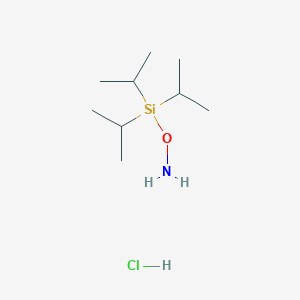
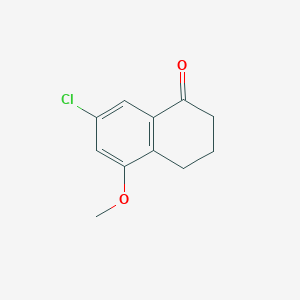
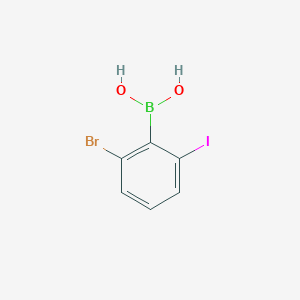
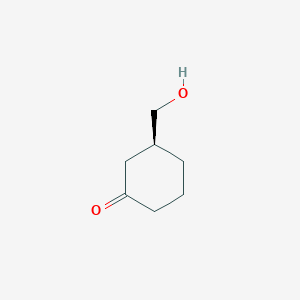

![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)

